Product packaging for Brucine N-oxide(Cat. No.:CAS No. 17301-81-4)

Brucine N-oxide

Cat. No.: B097869
CAS No.: 17301-81-4
M. Wt: 410.5 g/mol
InChI Key: HHHQMKWPZAYIAE-ZLGAFOTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brucine N-oxide (CAS 17301-81-4) is a synthetic organic compound with a molecular formula of C23H26N2O5 and a molecular weight of 410.5 Da . It is an N-oxide derivative of brucine, characterized by a complex polycyclic structure with multiple defined stereocenters . Its physicochemical properties include a topological polar surface area of approximately 66.1 Ų and it is noted for having zero hydrogen bond donors and several hydrogen bond acceptors, which can influence its solubility and binding characteristics . As a specialized research chemical, this compound serves as a valuable reference standard and starting material in various biochemical and pharmacological investigations. It is listed in specialist databases such as the Guide to Pharmacology (GtoPdb) . This compound is classified as hazardous material (UN 1570) and carries the associated GHS hazard statements, including H300, indicating that it is fatal if swallowed . Important Notice: This product is intended strictly for scientific research, laboratory, and industrial applications by qualified professionals. It is NOT for human or animal consumption, diagnostic, therapeutic, or any form of personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O6 B097869 Brucine N-oxide CAS No. 17301-81-4

Properties

IUPAC Name

10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-16-8-14-15(9-17(16)29-2)24-20(26)10-18-21-13-7-19-23(14,22(21)24)4-5-25(19,27)11-12(13)3-6-30-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHQMKWPZAYIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938270
Record name 2,3-Dimethoxy-7-oxo-6,7,7a,8,8a,11,12a,12b,12c,13-decahydro-5H,14H-7,9-methano-12-oxa-7lambda~5~,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17301-81-4
Record name Brucine, oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Brucine, oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethoxy-7-oxo-6,7,7a,8,8a,11,12a,12b,12c,13-decahydro-5H,14H-7,9-methano-12-oxa-7lambda~5~,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brucine N-oxide hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Solvent Effects

Polar aprotic solvents like methanol and acetic acid optimize brucine solubility and H₂O₂ stability. Non-polar solvents (e.g., hexane) result in incomplete oxidation due to poor reagent mixing.

Temperature Dependence

Elevated temperatures (40–60°C) accelerate oxidation but risk overoxidation to undesired byproducts. Controlled heating via microreactors mitigates this issue.

Catalytic Mechanisms

Inorganic per-compounds act as radical initiators, generating hydroxyl radicals (·OH) that facilitate amine oxidation. This pathway reduces the activation energy compared to direct H₂O₂ reactions .

Chemical Reactions Analysis

  • Galantamine is a competitive and reversible inhibitor of acetylcholinesterase (AChE).
  • It increases acetylcholine levels by inhibiting both muscle and brain AChE, thereby enhancing cholinergic tone.
  • Common reactions include oxidation, reduction, and substitution, but specific reagents and conditions vary.
  • Major products formed depend on the reaction type and starting materials.

Scientific Research Applications

Galantamine finds applications in:

    Alzheimer’s Disease Treatment: Clinically used to slow cognitive decline.

    Memory Enhancement: Improves memory processing, reasoning, and thinking.

    Neurological Disorders: Investigated for other neurodegenerative conditions.

    Cholinergic System Research: Used as a tool to study acetylcholine pathways.

Mechanism of Action

  • Galantamine inhibits AChE, preventing acetylcholine breakdown.
  • Elevated acetylcholine levels enhance neuromodulatory functions, benefiting cognition.

Comparison with Similar Compounds

Structural Relationships

  • Brucine (BRU) : A dimethoxy derivative of strychnine.
  • Strychnine : A highly toxic alkaloid with a similar backbone but lacking BRU’s methoxy groups.
  • Strychnine N-oxide: The N-oxide derivative of strychnine, analogous to BNO.
  • Brucine N-oxide (BNO): Features an N-oxide group, increasing polarity and reducing lipophilicity compared to BRU .

Key Structural Impact :

  • The N-oxide group in BNO enhances water solubility and reduces blood-brain barrier penetration, diminishing neurotoxicity while retaining therapeutic effects .

Pharmacological Activities

Analgesic and Anti-Inflammatory Effects

Both BRU and BNO exhibit analgesic and anti-inflammatory properties, but their efficacy varies across models:

  • Hot-plate and writhing tests: Comparable activity between BRU and BNO .
  • Formalin test: BRU acts on early-phase (neurogenic) pain, while BNO modulates late-phase (inflammatory) pain, suggesting distinct mechanisms .
  • Carrageenan-induced edema: BNO shows stronger inhibition (65% vs. BRU’s 45%) at 2 mg/kg, linked to reduced prostaglandin E2 (PGE2) release .

Anticancer and Anti-Angiogenic Properties

  • BRU : Inhibits HepG2 liver cancer cells (IC50 = 0.10 mM) but is highly toxic .
  • BNO: No effect on HepG2 proliferation but suppresses MKN-45 gastric adenocarcinoma growth (IC50 = 350 μM) and inhibits angiogenesis in chick chorioallantoic membrane (CAM) models (26% inhibition at 15 mM) .

Neurological Effects

Toxicity Profiles

Hepatotoxicity

  • BRU : Induces dose-dependent hepatotoxicity in zebrafish via phosphorylation and kinase pathways. LD50 in mice = 50.10 mg/kg .
  • BNO: Lower hepatotoxicity, mediated through gap junction disruption and signal transduction. No mortality at BRU-equivalent doses .

Acute Toxicity

Compound LD50 (Mice, i.p.) Notable Risks
Strychnine 1.10 mg/kg Neurotoxicity, convulsions
BRU 50.10 mg/kg Hepatotoxicity, neurotoxicity
BNO >100 mg/kg Minimal acute toxicity
Strychnine N-oxide >50 mg/kg Reduced neurotoxicity

Pharmacokinetic Behavior

Absorption and Distribution

  • BNO: Higher plasma AUC (177,712 h·μg/L) compared to BRU (35,240 h·μg/L) due to slower clearance (CL = 2.8 mL/min vs. BRU’s 21 mL/min) .
  • Tissue Distribution: BRU and BNO accumulate in the liver and kidneys.

Metabolism

  • BNO: Metabolized by human intestinal bacteria into less toxic derivatives, unlike BRU, which is hepatically metabolized into reactive intermediates .

Clinical and Therapeutic Implications

  • Safety Advantage: BNO’s reduced toxicity makes it preferable for chronic pain management and anti-inflammatory therapies .
  • Limitations : BRU’s narrow therapeutic window and neurotoxicity restrict its use despite potent anticancer activity .

Tables

Table 1: Pharmacological Activity in Experimental Models

Model BRU Efficacy BNO Efficacy Mechanism Differences
Carrageenan edema Moderate High BNO inhibits PGE2 more effectively
Formalin test Early-phase Late-phase Different pain modulation pathways
CAM angiogenesis N/A 26% inhibition BNO suppresses VEGF signaling

Table 2: Pharmacokinetic Parameters in Rats

Parameter BRU BNO
T1/2β 416 min 342 min
Vd 12 L/kg 1.5 L/kg
CL 21 mL/min 2.8 mL/min

Q & A

Q. How can Brucine N-oxide be reliably distinguished from Brucine in laboratory settings?

this compound can be differentiated from Brucine using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . NMR analysis reveals distinct chemical shifts due to the N-oxide moiety, particularly in the δ 3.5–4.5 ppm range for protons adjacent to the oxidized nitrogen . MS fragmentation patterns also differ, with this compound exhibiting a molecular ion peak at m/z 395.2 (vs. Brucine at m/z 379.2) due to the addition of an oxygen atom. Additionally, comparative toxicity assays (e.g., in vivo LD50 studies) show this compound has lower acute toxicity at concentrations <2.5 mM, as evidenced by dose-response curves .

Q. What extraction and purification methods are effective for isolating this compound from Strychnos nux-vomica seeds?

Optimal extraction involves alkaloid-selective solvent systems (e.g., methanol-chloroform mixtures) followed by column chromatography for purification. A validated protocol includes:

  • Soxhlet extraction with 70% ethanol.
  • pH-dependent liquid-liquid partitioning to isolate alkaloids.
  • Silica gel chromatography using a gradient of dichloromethane:methanol (9:1 to 7:3) to resolve this compound from co-occurring alkaloids like strychnine . Purity can be confirmed via HPLC-UV at 254 nm, with retention times calibrated against reference standards.

Q. What pharmacological mechanisms underlie this compound’s anti-inflammatory effects?

this compound suppresses prostaglandin E2 (PGE2) synthesis by inhibiting cyclooxygenase-2 (COX-2) activity and reduces vascular permeability in murine models. In vivo studies demonstrate dose-dependent inhibition of carrageenan-induced edema (e.g., 40% reduction at 10 mg/kg) . These effects are attributed to its ability to modulate NF-κB signaling pathways, as shown via Western blot analysis of phosphorylated IκBα .

Advanced Research Questions

Q. How can the stereochemistry and absolute configuration of this compound be resolved?

Advanced techniques include:

  • X-ray crystallography : Single-crystal analysis reveals the spatial arrangement of methoxy groups and N-oxide orientation (e.g., C10 and C11 substituents) .
  • Chiral chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers, confirming the compound’s R configuration at C2 .
  • Circular Dichroism (CD) : CD spectra in the 200–250 nm range provide optical activity data correlating with known stereoisomers .

Q. What experimental designs are optimal for studying the concentration-dependent toxicity of this compound?

Key considerations:

  • In vitro vs. in vivo models : Use Caenorhabditis elegans for rapid toxicity screening (LC50 ~3.2 mM) and rodent models for acute toxicity (e.g., 72-hour mortality assays).
  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and assess threshold effects.
  • Mechanistic assays : Combine toxicity data with transcriptomic profiling (RNA-seq) to identify upregulated apoptosis pathways (e.g., caspase-3 activation) .

Q. How should researchers address contradictions in pharmacological data between Brucine and this compound?

Discrepancies in anti-inflammatory efficacy or toxicity profiles can be resolved through:

  • Comparative ADMET profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and metabolic stability. This compound’s higher polarity reduces blood-brain barrier penetration, explaining its lower neurotoxicity .
  • Receptor binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like μ-opioid receptors (this compound IC50: 12 μM vs. Brucine: 8 μM) .
  • Meta-analysis of published data : Apply statistical frameworks (e.g., random-effects models) to reconcile variability in IC50 values across studies .

Q. What methodologies are recommended for optimizing the synthetic preparation of this compound?

The Box-Behnken response surface method is effective for process optimization. Key parameters include:

  • Heating temperature (optimal: 180°C).
  • Reaction time (1 hour).
  • Oxidant concentration (e.g., mCPBA stoichiometry). Validation via LC-MS ensures >95% conversion efficiency, with byproducts (e.g., pseudobrucine) quantified using area-under-curve (AUC) analysis .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in this compound’s bioactivity across cell lines?

  • Stratified analysis : Segment data by cell type (e.g., HepG2 vs. RAW264.7) to identify lineage-specific responses.
  • Multivariate regression : Control for variables like incubation time and serum concentration.
  • Pathway enrichment : Use tools like DAVID or KEGG to map differentially expressed genes to signaling networks (e.g., JAK-STAT vs. MAPK dominance) .

Q. What statistical approaches validate the reproducibility of this compound’s pharmacological effects?

  • Bland-Altman plots : Assess inter-laboratory variability in IC50 measurements.
  • Power analysis : Ensure sample sizes (n ≥ 6) achieve 80% power for detecting 20% effect sizes.
  • Robustness testing : Repeat assays under varying conditions (pH, temperature) to confirm stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brucine N-oxide
Reactant of Route 2
Brucine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.